3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
Description
3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a boronic ester-functionalized heterocyclic compound with the molecular formula C₁₃H₁₅BFN₂O₂ and a molecular weight of 287.57 g/mol . The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, known for its presence in anxiolytic and hypnotic drugs like zolpidem . The fluorine atom at position 3 enhances metabolic stability and electronic properties, while the pinacol boronate ester at position 7 facilitates Suzuki-Miyaura cross-coupling reactions, making it valuable in drug discovery and materials science . The compound is stored under inert conditions (2–8°C) and has a purity of ≥95% .
Properties
Molecular Formula |
C13H16BFN2O2 |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
3-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-17-10(15)8-16-11(17)7-9/h5-8H,1-4H3 |
InChI Key |
NYWGVQRZSHEMJE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=C(N3C=C2)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the imidazo[1,2-a]pyridine core.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor.
Boronic Acid Formation: The dioxaborolane group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Hydrolysis: The dioxaborolane group can be hydrolyzed to form the corresponding boronic acid.
Scientific Research Applications
3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The fluorine atom and boronic acid moiety play crucial roles in its binding affinity and reactivity. The compound can inhibit enzymes or interact with receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical and Reactivity Differences
- Fluorine vs.
- Boronate Position : Boronic esters at position 7 (target compound) exhibit higher stability in aqueous media than those at position 6 (e.g., 6-(Bpin)imidazo[1,2-a]pyridine), which may hydrolyze faster .
- Reactivity in Cross-Coupling: The target compound’s electron-withdrawing fluorine atom at position 3 may slow Suzuki-Miyaura coupling kinetics compared to non-fluorinated analogues, as observed in related aryl boronate systems .
Biological Activity
3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine is a synthetic compound notable for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the imidazopyridine class and features a fluorine atom and a dioxaborolane moiety. Its structure can be represented as follows:
- Molecular Formula : C13H19BFNO2
- Molecular Weight : 251.11 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the boron-containing group enhances its reactivity in chemical transformations and may facilitate interactions with biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits several key biological activities:
- Anticancer Activity :
- Antiviral Properties :
- Kinase Inhibition :
Case Studies
Several case studies have explored the efficacy of related compounds within the same chemical class:
Safety and Toxicity
Toxicity assessments are critical for evaluating the safety profile of new compounds. Initial studies indicate that this compound has a favorable safety profile when administered at therapeutic doses. However, extensive toxicological studies are warranted to establish its safety in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
